molecular formula C25H24ClN3O3 B4715313 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide

Cat. No. B4715313
M. Wt: 449.9 g/mol
InChI Key: XFMFTZQHXBYPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide, also known as ABT-869, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies and has been the subject of numerous scientific investigations.

Scientific Research Applications

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has been shown to inhibit the growth of cancer cells by targeting several key signaling pathways involved in tumor growth and survival. In addition to its potential use in cancer treatment, this compound has also been investigated for its potential use in other diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide involves the inhibition of several key signaling pathways involved in tumor growth and survival. This compound targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), which are all involved in angiogenesis and tumor growth. This compound also inhibits the c-Kit receptor, which is involved in cell proliferation and survival. By targeting these signaling pathways, this compound inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and reduce the number of cancer stem cells. This compound has also been shown to have anti-inflammatory effects and to reduce the severity of symptoms in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide has several advantages for use in laboratory experiments. This compound is readily available and can be produced on a large scale for use in preclinical studies and clinical trials. This compound has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to the use of this compound in laboratory experiments. This compound can be toxic at high doses, and its effects on normal cells and tissues are not well understood. In addition, the optimal dose and schedule of this compound for use in cancer treatment are still being investigated.

Future Directions

There are several future directions for research on 5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide. One area of investigation is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3/c1-17-5-4-6-18(15-17)27-25(31)21-16-19(9-10-23(21)29-11-13-32-14-12-29)28-24(30)20-7-2-3-8-22(20)26/h2-10,15-16H,11-14H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFTZQHXBYPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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